![molecular formula C16H12ClNO3 B303294 2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

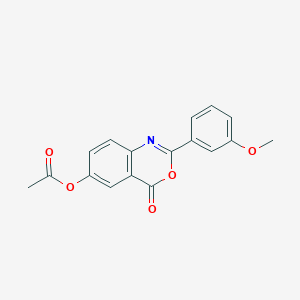

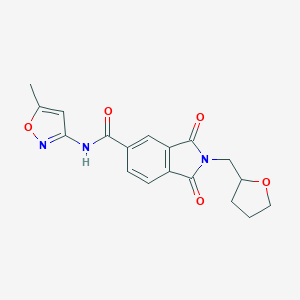

2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, commonly known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control grassy weeds in cereal crops. It belongs to the chemical family of aryloxyphenoxypropionates and is known for its high selectivity and efficiency in weed control.

Mécanisme D'action

The mechanism of action of Clodinafop-propargyl involves the inhibition of acetyl-CoA carboxylase, which is an enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. This is a crucial step in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting this enzyme, Clodinafop-propargyl disrupts the biosynthesis of fatty acids and leads to the accumulation of toxic intermediates, which ultimately results in the death of the target plant.

Biochemical and physiological effects:

Clodinafop-propargyl has been found to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can have toxic effects on aquatic organisms such as algae, crustaceans, and fish if it enters water bodies through runoff or spray drift. In plants, Clodinafop-propargyl has been found to cause chlorosis, necrosis, and stunting of growth.

Avantages Et Limitations Des Expériences En Laboratoire

Clodinafop-propargyl is a highly selective herbicide that targets grassy weeds in cereal crops. It has a low toxicity profile and is considered safe for use in the environment. However, its use can lead to the development of herbicide-resistant weeds, which can reduce its effectiveness over time. In lab experiments, Clodinafop-propargyl can be used to study the biosynthesis of fatty acids and the mechanism of action of acetyl-CoA carboxylase inhibitors.

Orientations Futures

There are several future directions for research on Clodinafop-propargyl. One area of research could be the development of new formulations that are more effective in controlling herbicide-resistant weeds. Another area of research could be the identification of new targets for herbicide action that can complement the mode of action of Clodinafop-propargyl. Additionally, research could focus on the environmental impact of Clodinafop-propargyl and the development of strategies to minimize its impact on non-target organisms.

Méthodes De Synthèse

Clodinafop-propargyl can be synthesized through a multi-step process that involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. The resulting product is then reacted with phthalic anhydride in the presence of a catalyst to produce 2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis process is around 60%.

Applications De Recherche Scientifique

Clodinafop-propargyl has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mode of action involves the inhibition of acetyl-CoA carboxylase, an important enzyme in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates and ultimately results in the death of the target plant. Clodinafop-propargyl has been found to be highly effective in controlling grassy weeds such as Avena fatua, Lolium rigidum, and Setaria spp. in cereal crops.

Propriétés

Nom du produit |

2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione |

|---|---|

Formule moléculaire |

C16H12ClNO3 |

Poids moléculaire |

301.72 g/mol |

Nom IUPAC |

2-[2-(3-chlorophenoxy)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H12ClNO3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9H2 |

Clé InChI |

PSGMLLRZHBNXPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC(=CC=C3)Cl |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC(=CC=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)

![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)

![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)